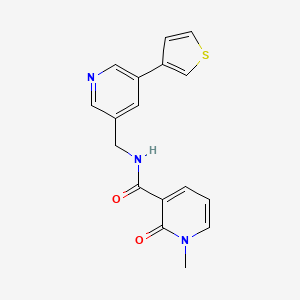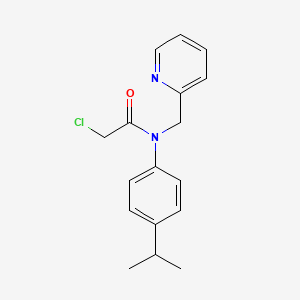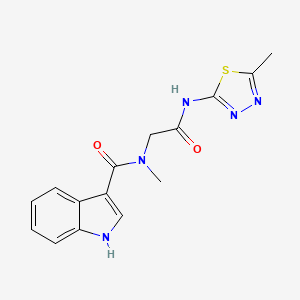
(Z)-N'-(1-butyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of equimolar equivalents of specific hydrazides and isatin derivatives in boiling ethanol under acidic conditions, leading to high yields. For instance, a reaction involving 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione under these conditions yielded a related compound in 88% yield, as confirmed by NMR spectroscopy and single-crystal X-ray diffraction (Kariuki et al., 2022).
Molecular Structure Analysis
The molecular structure of compounds related to "(Z)-N'-(1-butyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide" has been extensively studied through X-ray crystallography. These studies reveal detailed insights into the arrangement of atoms within the molecule and the spatial configuration of its functional groups. For example, the crystal structures of copper(II), manganese(II), and nickel(II) complexes of a similar Schiff base ligand demonstrated significant antitumor activity (Zhong et al., 2007).
Chemical Reactions and Properties
The Schiff base ligands, including those similar to "(Z)-N'-(1-butyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide," undergo various chemical reactions, forming complexes with different metals. These reactions not only highlight the chemical reactivity of these compounds but also their potential as ligands in coordination chemistry. For example, mononuclear complexes of Cu(II), Ni(II), and Mn(II) with a new Schiff base ligand derived from indoline-2,3-dione and 2-hydroxybenzohydrazide have been prepared and characterized, showing novel antitumor activities (Zhong et al., 2007).
Scientific Research Applications
Antitumor Potential
- A study investigated mononuclear complexes of Cu(II), Ni(II), and Mn(II) with a Schiff base ligand derived from indoline-2,3-dione and 2-hydroxybenzohydrazide, which includes compounds structurally similar to (Z)-N'-(1-butyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide. The Cu(II) complex exhibited notable antitumor activity, highlighting the potential of such compounds in cancer therapy (Zhong et al., 2007).
Apoptosis Induction
- Research discovered a series of substituted benzohydrazides, structurally similar to the compound , that act as inducers of apoptosis. Through Structure-Activity Relationship (SAR) studies, specific derivatives were identified as potent apoptosis inducers, suggesting their potential use in treating cancer by promoting cell death (Sirisoma et al., 2009).
Antioxidant Properties
- Novel carbohydrazones including isatin derivatives were synthesized and analyzed for their antioxidant properties. Quantum-chemical calculations were used to study the relationship between electronic characteristics and antioxidant properties, demonstrating the compounds' potential in oxidative stress-related therapeutic applications (Çavuş et al., 2020).
Anti-Inflammatory Activity
- A study synthesized 2-hydroxy-N'-(2-oxoindolin-3-ylidene) benzohydrazide derivatives and tested them for in vivo anti-inflammatory activity. The compounds showed mild-to-moderate activity, with molecular docking studies suggesting their potential as therapeutic agents due to their interactions with COX-1 and COX-2 enzymes (Jarapula et al., 2016).
Antimicrobial Activity
- Research on (Z)-4-(4-Substituted-thiazol-2-yl)-1-(2-oxoindolin-3-ylidene) Semicarbazide and its derivatives revealed antimicrobial activities, emphasizing the compound's relevance in developing antimicrobial agents (Basavarajaiah & Mruthyunjayaswamy, 2010).
properties
IUPAC Name |
N-(1-butyl-2-hydroxyindol-3-yl)imino-2-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-2-3-12-22-15-10-6-4-8-13(15)17(19(22)25)20-21-18(24)14-9-5-7-11-16(14)23/h4-11,23,25H,2-3,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWZMPAIIROXNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N'-(1-butyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2486813.png)

methanone](/img/structure/B2486816.png)
![N-[[2-[(Dimethylamino)methyl]-1,3-oxazol-4-yl]methyl]but-2-ynamide](/img/structure/B2486818.png)
![N-[2-(2,4-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]prop-2-enamide](/img/structure/B2486822.png)


![2-(3-fluoro-4-methoxybenzyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2486827.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2486828.png)

